![molecular formula C6H9BrF2 B1374413 4-Bromo-1,1-difluorocyclohexane CAS No. 1196156-51-0](/img/structure/B1374413.png)
4-Bromo-1,1-difluorocyclohexane
Overview
Description
4-Bromo-1,1-difluorocyclohexane is a chemical compound with the molecular formula C6H9BrF2 . It has a molecular weight of 199.04 . This compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Bromo-1,1-difluorocyclohexane is 1S/C6H9BrF2/c7-5-1-3-6(8,9)4-2-5/h5H,1-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
4-Bromo-1,1-difluorocyclohexane has a density of 1.5±0.1 g/cm3, a boiling point of 166.6±40.0 °C at 760 mmHg, and a vapor pressure of 2.3±0.3 mmHg at 25°C . Its molar refractivity is 35.7±0.4 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds . Its ACD/LogP is 2.15 .Scientific Research Applications
1. Stereochemistry and Dehydrobromination Studies
A study conducted by D. W. Theobald (1982) examines the structures and stereochemistry of various bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1,-dicarboxylate, including their dehydrobromination processes. Such research can provide insights into the chemical behavior and reactions of compounds related to 4-Bromo-1,1-difluorocyclohexane (Theobald, 1982).
2. Organosilicon Building Blocks
M. Geyer et al. (2015) discuss the synthesis of 4-Silacyclohexan-1-ones and their derivatives, including 2-bromo-4-silacyclohexan-1-ones. These compounds serve as C-functional silicon-containing heterocycles, acting as versatile building blocks in synthesis. This research highlights potential applications in material science and organic synthesis related to 4-Bromo-1,1-difluorocyclohexane (Geyer et al., 2015).
3. Mechanistic Evaluation in Organic Chemistry
A study by A. A. Neverov and R. S. Brown (1998) explores the kinetics and mechanism of reactions involving bromonium ions, which could be relevant for understanding the chemical behaviors of 4-Bromo-1,1-difluorocyclohexane in similar contexts (Neverov & Brown, 1998).
4. Conformational Analysis in Fluorinated Cyclohexanes
Research by K. B. Wiberg et al. (2005) on the conformational preferences of 1,2- and 1,4-difluorocyclohexanes, provides valuable insights into the structural and conformational dynamics of fluorinated cyclohexanes, which is crucial for understanding the properties of 4-Bromo-1,1-difluorocyclohexane (Wiberg et al., 2005).
5. Asymmetric Bromination Studies
G. Bellucci et al. (1969) explored the asymmetric bromination of 4-methylcyclohexene. Such studies are crucial for developing selective bromination techniques that could be applied to the synthesis and modification of compounds like 4-Bromo-1,1-difluorocyclohexane (Bellucci et al., 1969).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H227 (Combustible liquid) . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), and others .
properties
IUPAC Name |
4-bromo-1,1-difluorocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c7-5-1-3-6(8,9)4-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBBBQOVOAUKEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303409 | |
Record name | 4-Bromo-1,1-difluorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,1-difluorocyclohexane | |
CAS RN |
1196156-51-0 | |
Record name | 4-Bromo-1,1-difluorocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,1-difluorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1,1-difluoro-cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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